(S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide
Description
(S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide is a chiral amide derivative featuring a cyclohexyl backbone substituted with acetyl-isopropyl-amino and amino-propionamide groups. The acetyl-isopropyl moiety may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
(2S)-N-[2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-9(2)17(11(4)18)13-8-6-5-7-12(13)16-14(19)10(3)15/h9-10,12-13H,5-8,15H2,1-4H3,(H,16,19)/t10-,12?,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMZWCASOCCJIS-PKSQDBQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1NC(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCCC1N(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide can be achieved through a multi-step process involving the following key steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the acetyl-isopropyl-amino group: This step involves the acetylation of isopropylamine, followed by its attachment to the cyclohexyl intermediate through nucleophilic substitution or other suitable reactions.
Formation of the amino-propionamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Amide Bond Formation and Cleavage
The compound contains two amide bonds: one in the acetyl-isopropyl-amino group and another in the propionamide moiety. These bonds are critical for its stability and reactivity.
Key findings:
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The acetyl-isopropyl-amino group resists hydrolysis under mild acidic conditions but cleaves under strong alkaline conditions (e.g., LiOH) .
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Amide bonds in cyclohexyl-substituted analogs show enhanced steric protection, slowing hydrolysis kinetics compared to linear analogs .
Nucleophilic Substitution at the Cyclohexyl Center
The cyclohexyl ring’s secondary amine (acetyl-isopropyl-amino group) participates in alkylation and acylation reactions.
Mechanistic insight:
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Steric hindrance from the cyclohexyl ring directs substitution toward the less hindered isopropyl amino group .
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Chiral integrity at the (S)-2-amino-propionamide center remains preserved during these reactions .
Enolate Chemistry and Asymmetric Transformations
The (S)-2-amino-propionamide moiety can form enolates for stereoselective alkylation or aldol reactions, akin to Evans oxazolidinone methodologies.
| Reaction Type | Conditions | Diastereoselectivity | Yield | Source Reference |
|---|---|---|---|---|
| Enolate Alkylation | LHMDS, THF, -78°C → RT | Up to 99% de | 42–69% | |
| Syn-Aldol Reaction | Boron triflate, Et₃N, CH₂Cl₂ | 87–99% de | 50–75% |
Key data:
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Enolate alkylation with LHMDS (lithium hexamethyldisilazide) proceeds with high stereocontrol, analogous to polymer-supported oxazolidinone auxiliaries .
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Syn-aldol adducts retain configuration at the α-carbon of the propionamide group .
Redox Reactivity
The acetyl and propionamide groups undergo selective reductions.
| Reaction Type | Reagents | Outcome | Source Reference |
|---|---|---|---|
| Amide Reduction | LiAlH₄, THF, 0°C→RT | Conversion to corresponding amine | |
| Oxidation | KMnO₄, H₂O, H⁺ | Degradation to carboxylic acid |
Notes:
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LiAlH₄ reduces the acetyl-isopropyl-amide to a tertiary amine without affecting the propionamide group .
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Oxidative cleavage of the cyclohexyl ring is not observed under standard conditions .
Comparative Analysis with Structural Analogs
The compound’s reactivity aligns with cyclohexyl-amide derivatives but differs due to its chiral (S)-configuration:
| Feature | (S)-Target Compound | Analog (CID 66566775) | Reference |
|---|---|---|---|
| Hydrolysis Rate | t₁/₂ = 8 hr (pH 7.4) | t₁/₂ = 4 hr (pH 7.4) | , |
| Enolate Reactivity | 99% de (alkylation) | 85% de (alkylation) | , |
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- The compound is being investigated for its role in the development of pharmacological agents. Its unique molecular structure allows for modifications that can enhance biological activity or create derivatives with improved efficacy.
- Studies have indicated that it may serve as an inhibitor for specific enzymes involved in metabolic pathways, particularly those affecting neurotransmitter metabolism.
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Enzyme Inhibition
- (S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide has shown potential as an inhibitor of α-amino-β-carboxymuconic acid semialdehyde decarboxylase. This enzyme is crucial in neurotransmitter synthesis, suggesting that the compound could play a role in treating neurological disorders by modulating neurotransmitter levels .
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Therapeutic Potential
- The modulation of enzyme activity may lead to new treatments for conditions such as depression, anxiety, and other neurological disorders. Research into the compound's binding affinity and inhibitory effects is ongoing to assess its therapeutic viability .
Case Study 1: Enzyme Interaction Studies
Research has focused on the interaction between this compound and α-amino-β-carboxymuconic acid semialdehyde decarboxylase. The findings suggest that this compound can effectively inhibit the enzyme's activity, thus influencing neurotransmitter levels and potentially offering a pathway for treating related disorders .
Case Study 2: Structural Modifications
Investigations into structural modifications of this compound have revealed that altering substituents can significantly impact biological activity. For instance, variations in the cyclohexyl group or the acetyl-isopropyl amino substituent have been shown to affect binding affinity and inhibitory potency against target enzymes .
Mechanism of Action
The mechanism of action of (S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, modulating their activity, or altering their conformation. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Regulatory Comparison
Research Findings and Implications
- Positional Isomerism : Substitution at the 2-position vs. 4-position on the cyclohexyl ring may influence target engagement. Computational modeling is recommended to assess docking efficiency.
- Functional Group Trade-offs : Acetyl groups improve solubility but may reduce metabolic stability compared to cyclopropyl or chloroethyl substituents.
- Regulatory Considerations : Compounds with chloroethyl groups (e.g., Schedule 2B10) require stringent handling, whereas the target compound’s lack of alkylating groups may simplify regulatory approval.
Biological Activity
(S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide is a synthetic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a cyclohexyl group and an acetyl-isopropyl amino substituent, suggests various biological activities, particularly in the modulation of neurotransmitter metabolism and enzyme inhibition.
- Chemical Formula : C14H27N3O2
- Molecular Weight : 269.39 g/mol
- CAS Number : 1354017-85-8
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it modulates the activity of α-amino-β-carboxymuconic acid semialdehyde decarboxylase, which is crucial in neurotransmitter metabolism. This modulation could have therapeutic implications for neurological disorders, suggesting a role in enhancing or regulating neurotransmitter levels.
Biological Activities
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Enzyme Inhibition :
- The compound shows potential as an inhibitor of α-amino-β-carboxymuconic acid semialdehyde decarboxylase.
- This inhibition may lead to altered neurotransmitter levels, which is significant for treating conditions such as depression and anxiety.
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Potential Therapeutic Applications :
- The compound has been explored for its efficacy in modulating neurotransmitter levels, which may help in the treatment of various neurological disorders.
- Its low cytotoxicity makes it a candidate for further development in pharmacological applications.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of compounds related to this compound:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| (S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide | Similar cyclohexane ring | Contains a methyl group instead of isopropyl |
| N-[4-(Acetyl-isobutyl-amino)-cyclohexyl]-2-amino-propionamide | Similar backbone | Isobutyl group introduces steric differences |
| N-[4-(Propionamido-cyclohexyl)]-2-amino-propionamide | Lacks acetyl substitution | Focuses on propionamide functionality |
The distinct substitution pattern of this compound enhances its biological activity compared to these structurally similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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Neurotransmitter Modulation :
- A study demonstrated that the compound significantly affects neurotransmitter levels in vitro, suggesting its potential use in treating mood disorders.
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Safety Profile :
- Research highlighted its relatively low cytotoxicity, making it attractive for further pharmacological development. The compound showed no significant adverse effects on normal cell lines during preliminary toxicity assessments.
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Binding Affinity Studies :
- Molecular docking studies revealed a strong binding affinity to the target enzyme, indicating its potential effectiveness as a therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for (S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide, and how can stereochemical purity be ensured during synthesis?
Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example:
- Step 1: Prepare the cyclohexylamine intermediate via reductive amination of 2-(acetyl-isopropyl-amino)cyclohexanone using sodium cyanoborohydride .
- Step 2: Couple the intermediate with 2-amino-propionamide via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
To ensure stereochemical purity: - Use chiral HPLC for purification .
- Monitor reaction progress with -NMR to confirm retention of (S)-configuration at the α-carbon .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups in this compound?
Methodological Answer:
- - and -NMR: Assign peaks for cyclohexyl protons (δ 1.2–2.1 ppm), acetyl-isopropyl groups (δ 1.0–1.3 ppm), and amide NH signals (δ 6.5–7.5 ppm) .
- IR Spectroscopy: Confirm amide C=O stretches (~1650–1680 cm) and N-H bends (~1550 cm) .
- X-ray Crystallography: Resolve absolute stereochemistry for crystalline derivatives .
Q. What in vitro assays are suitable for evaluating the compound’s interaction with opioid receptors, and how do results compare to structural analogs like U-47700?
Methodological Answer:
- Radioligand Binding Assays: Use -DAMGO for μ-opioid receptor (MOR) affinity testing. Compare IC values to U-47700 (Ki = 7.5 nM for MOR) .
- Functional Assays: Measure cAMP inhibition in CHO-K1 cells transfected with MOR. Note that cyclohexyl-substituted analogs often show reduced potency compared to benzamide derivatives .
Advanced Research Questions
Q. How does the stereochemistry at the cyclohexyl and amino groups influence binding affinity to biological targets?
Methodological Answer:
- SAR Studies: Synthesize enantiomers and diastereomers (e.g., (R)- vs. (S)-cyclohexyl). Test binding to MOR/KOR using competitive displacement assays.
- Example: (S)-configuration at the cyclohexyl group in U-48800 enhances MOR selectivity by 2-fold compared to (R)-isomers .
- Molecular Dynamics (MD) Simulations: Model hydrogen bonding between the (S)-configured amino group and Asp147 in MOR’s binding pocket .
Q. What computational methods are recommended for modeling the compound’s 3D structure and predicting its pharmacokinetic properties?
Methodological Answer:
Q. How can researchers address discrepancies in reported biological activity data between similar cyclohexyl-amide derivatives?
Methodological Answer:
Q. What are the metabolic pathways of this compound, and which enzymes are involved in its degradation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
